molecular formula C14H22N2O3 B3114477 [2-(4-Amino-3-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 201853-05-6

[2-(4-Amino-3-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B3114477
CAS No.: 201853-05-6
M. Wt: 266.34 g/mol
InChI Key: DYPHLRLABKHIEB-UHFFFAOYSA-N
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Description

[2-(4-Amino-3-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes an amino group, a phenoxy group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Amino-3-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the reaction of 4-amino-3-methylphenol with ethylene oxide to form 2-(4-amino-3-methyl-phenoxy)ethanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in [2-(4-Amino-3-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester can undergo oxidation reactions, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Amino-3-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups. It may also serve as a model compound in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the amino and phenoxy groups suggests possible activity as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Amino-3-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer with a similar ester functional group.

    Phenols and Alcohols: Compounds with hydroxyl groups that exhibit similar reactivity.

Uniqueness

What sets [2-(4-Amino-3-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a unique balance of reactivity and stability, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-amino-3-methylphenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10-9-11(5-6-12(10)15)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPHLRLABKHIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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